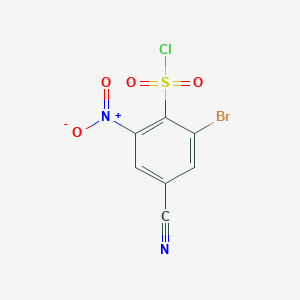

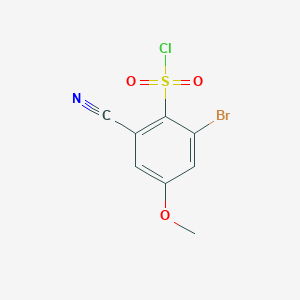

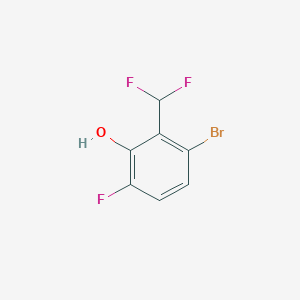

![molecular formula C11H16N2O2 B1484873 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 2092581-87-6](/img/structure/B1484873.png)

1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family. Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years . For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .

Chemical Reactions Analysis

Pyrazoles can be formed through various reactions. One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

The study of pyrazole-4-carboxylic acid derivatives, such as 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid, focuses on their structural, spectral, and theoretical properties. Research has combined experimental and theoretical studies to characterize these compounds through methods such as NMR, FT-IR spectroscopy, and X-ray diffraction. This comprehensive approach provides insights into their molecular conformation, electronic transitions, and potential reactivity based on HOMO–LUMO energy levels (Viveka et al., 2016).

Synthesis and Molecular Interaction

Pyrazole-4-carboxylic acid derivatives are synthesized through various chemical reactions, leading to complex hydrogen-bonded structures. These structures are analyzed to understand their synthesis routes, molecular conformation, and hydrogen bonding patterns. The knowledge gained from these studies aids in the development of new synthetic methodologies and the exploration of their potential applications in materials science and pharmaceuticals (Asma et al., 2018).

Coordination Chemistry

The formation of coordination complexes from pyrazole-dicarboxylate acid derivatives with transition metals illustrates the ligand properties of these compounds. These studies reveal their ability to chelate metal ions, resulting in mononuclear complexes with diverse geometries and properties. Such research is crucial for developing new materials with potential applications in catalysis, molecular recognition, and as precursors for more complex coordination polymers (Radi et al., 2015).

Pharmaceutical Applications

While specifically excluding information on drug use, dosage, and side effects, it's notable that the research into pyrazole-4-carboxylic acid derivatives also encompasses their potential biological activities. Studies have synthesized various derivatives to explore their pharmacological potentials, such as anti-inflammatory, analgesic, and antibacterial properties. These investigations aim to identify new therapeutic agents based on the pyrazole scaffold (Menozzi et al., 1994).

Zukünftige Richtungen

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties. This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the study of pyrazole derivatives remains a promising area for future research.

Eigenschaften

IUPAC Name |

1-[(3,3-dimethylcyclobutyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2)3-8(4-11)6-13-7-9(5-12-13)10(14)15/h5,7-8H,3-4,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZVIGRGPORECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CN2C=C(C=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

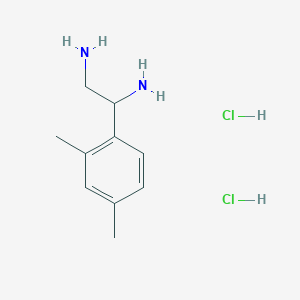

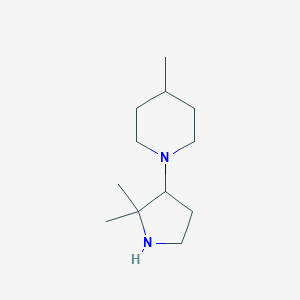

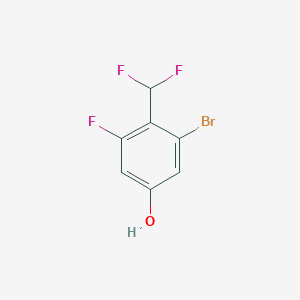

![4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1484805.png)

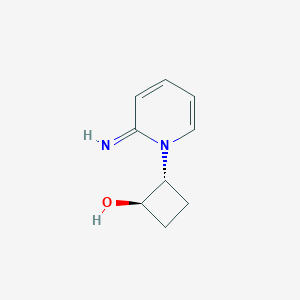

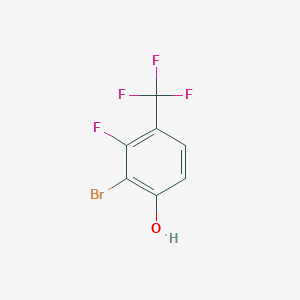

![trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484809.png)

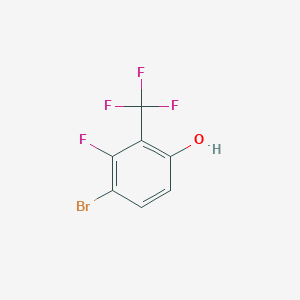

![trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484813.png)